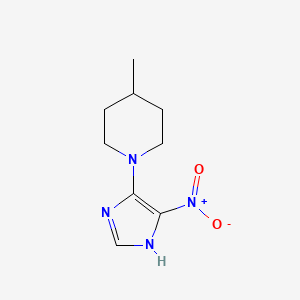![molecular formula C26H36BrN3O6 B14452309 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 76352-03-9](/img/structure/B14452309.png)
4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[321]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that includes a brominated benzamide and a bicyclic azabicyclo octane moiety
Preparation Methods
The synthesis of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves several steps:
Formation of the Azabicyclo Octane Moiety: The next step involves the formation of the azabicyclo octane structure through a series of cyclization reactions.
Coupling with Benzamide: The final step involves coupling the azabicyclo octane intermediate with a brominated benzamide derivative under suitable conditions to form the target compound.
Chemical Reactions Analysis
4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including tropane alkaloids.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s unique structure allows it to bind to these receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other brominated benzamides and azabicyclo octane derivatives. Compared to these compounds, 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the benzamide moiety .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76352-03-9 |
|---|---|
Molecular Formula |
C26H36BrN3O6 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H32BrN3O2.C4H4O4/c1-28-21-12-20(24)19(23)11-18(21)22(27)25-15-9-16-7-8-17(10-15)26(16)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h11-12,14-17H,2-10,13,24H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SQPNNLHCMJWEGU-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




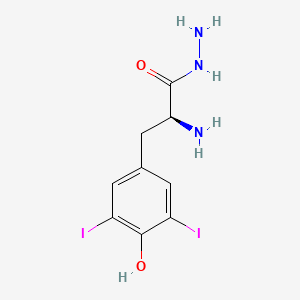

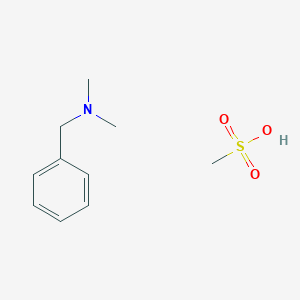
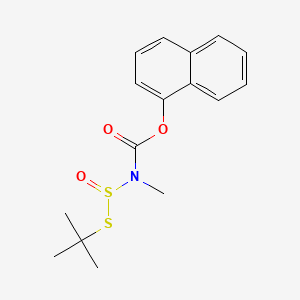

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
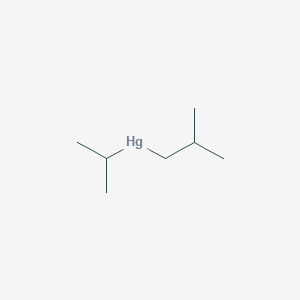

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
